![molecular formula C14H10Cl2O2 B6403347 6-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261928-98-6](/img/structure/B6403347.png)
6-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95%
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Overview
Description
6-Chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 95% (6-Cl-2-(3-Cl-4-MePh)BzA), is an aromatic compound that has been used in a variety of scientific research applications due to its unique properties. This compound is a colorless solid that is soluble in most organic solvents and has a melting point of approximately 170-172°C. 6-Cl-2-(3-Cl-4-MePh)BzA has a molecular weight of 300.63 g/mol and a purity of 95%.
Scientific Research Applications
6-Cl-2-(3-Cl-4-MePh)BzA has a wide range of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, such as 4-chloro-2-(3-chloro-4-methylphenyl)benzoic acid, 4-chloro-2-(3-chloro-4-methylphenyl)benzamide, and 4-chloro-2-(3-chloro-4-methylphenyl)benzyl alcohol. It has also been used as a reagent in the synthesis of various organometallic compounds. Furthermore, 6-Cl-2-(3-Cl-4-MePh)BzA has been used in the synthesis of various pharmaceuticals and pesticides.
Mechanism of Action
The mechanism of action of 6-Cl-2-(3-Cl-4-MePh)BzA is not well understood. However, it is believed that its aromatic nature and its ability to form hydrogen bonds with other molecules may be responsible for its biological activity. It is also believed that 6-Cl-2-(3-Cl-4-MePh)BzA may act as an inhibitor of certain enzymes, such as cytochrome P450 and caspase-3.
Biochemical and Physiological Effects
6-Cl-2-(3-Cl-4-MePh)BzA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-Cl-2-(3-Cl-4-MePh)BzA can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 6-Cl-2-(3-Cl-4-MePh)BzA has been shown to possess antifungal activity and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Cl-2-(3-Cl-4-MePh)BzA in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and is soluble in most organic solvents. However, there are some limitations to using 6-Cl-2-(3-Cl-4-MePh)BzA in laboratory experiments. For example, it is not very soluble in water and is not very stable at high temperatures.
Future Directions
In the future, 6-Cl-2-(3-Cl-4-MePh)BzA could be used in the development of new drugs and therapeutic agents. It could also be used in the synthesis of new materials and polymers. Furthermore, further research could be done to investigate the mechanism of action of 6-Cl-2-(3-Cl-4-MePh)BzA and to explore its potential applications in biotechnology and medicine. Additionally, further research could be done to investigate the toxicity of 6-Cl-2-(3-Cl-4-MePh)BzA and to develop methods for its safe and effective use.
Synthesis Methods
The synthesis of 6-Cl-2-(3-Cl-4-MePh)BzA can be achieved through a two-step process. In the first step, 4-methylphenol is reacted with anhydrous aluminum chloride and anhydrous hydrochloric acid in a reaction flask. This reaction results in the formation of the desired 6-Cl-2-(3-Cl-4-MePh)BzA product. In the second step, the product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-chloro-6-(3-chloro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLQACVEFKWAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690313 |
Source
|
Record name | 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-98-6 |
Source
|
Record name | 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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